![molecular formula C17H25N3O2 B5312963 N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5312963.png)
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as DMXAA, is a synthetic small molecule that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the late 1990s and has since been extensively studied for its mechanism of action and its potential use in cancer treatment.
Mécanisme D'action
The exact mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which can lead to tumor cell death. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In animal models, DMXAA has been shown to increase the production of cytokines, such as TNF-α and IFN-α, and to activate immune cells, such as macrophages and natural killer cells. DMXAA has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is that it has been shown to be effective in a variety of cancer cell lines and animal models. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, which can improve the overall treatment outcome. However, one limitation of DMXAA is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are a number of potential future directions for research on DMXAA. One area of interest is the development of new formulations of DMXAA that can enhance its effectiveness and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Additionally, future research may focus on the use of DMXAA in combination with other cancer treatments, such as immunotherapy or targeted therapy.
Méthodes De Synthèse
DMXAA can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate to form 2,5-dimethyl-1,3-dioxane-4,6-dione. This intermediate product is then reacted with methylamine to form N-methyl-2,5-dimethylpyrrole-3-carboxamide, which is further reacted with ethyl chloroformate and piperidine to form DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
Propriétés
IUPAC Name |
4-N-(2,5-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-5-6-13(2)15(11-12)18-16(21)14-7-9-20(10-8-14)17(22)19(3)4/h5-6,11,14H,7-10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMIIMIBZEPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.